molecular formula C10H13Br B6222765 1-(bromomethyl)-3-ethyl-2-methylbenzene CAS No. 2758001-08-8

1-(bromomethyl)-3-ethyl-2-methylbenzene

Cat. No.: B6222765
CAS No.: 2758001-08-8
M. Wt: 213.1
InChI Key:
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Description

1-(Bromomethyl)-3-ethyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene can be synthesized through the bromination of 3-ethyl-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

  • Substitution reactions yield various substituted benzyl derivatives.
  • Oxidation reactions produce benzylic alcohols or carboxylic acids.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-ethyl-2-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-ethyl-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for substitution reactions. The compound can form intermediates such as benzylic cations or radicals, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-3-ethyl-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both alkyl and bromomethyl groups allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

2758001-08-8

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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